4-Methyloctane

Descripción general

Descripción

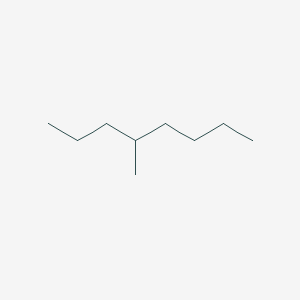

4-Methyloctane (CAS 2216-34-4) is a branched aliphatic hydrocarbon with the molecular formula C₉H₂₀. It is a chiral compound, existing as (R)- and (S)-enantiomers, which can be separated via gas chromatography using chiral stationary phases . Its molecular weight is 128.26 g/mol, and it is classified under aliphatic hydrocarbons due to its saturated, non-cyclic structure. This compound has been identified in diverse contexts, including as a volatile organic compound (VOC) in human breath associated with diseases, a constituent of plant extracts, and a product of polymer degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyloctane can be synthesized through several methods. One common approach involves the alkylation of octane with methanol in the presence of a strong acid catalyst. Another method includes the hydrogenation of 4-methyloctene using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using high temperatures and catalysts such as zeolites .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyloctane primarily undergoes reactions typical of alkanes, including:

Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water vapor.

Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.

Cracking: Can be broken down into smaller hydrocarbons through thermal or catalytic cracking.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens and UV light.

Cracking: Requires high temperatures and catalysts such as zeolites.

Major Products Formed:

Combustion: Carbon dioxide and water vapor.

Halogenation: Halogenated alkanes (e.g., 4-chloromethyloctane).

Cracking: Smaller hydrocarbons such as butanes and pentanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound's applications span several scientific fields:

1. Chemistry

- Solvent Usage : 4-Methyloctane serves as a solvent in various chemical reactions due to its hydrocarbon nature, which allows for non-polar interactions.

- Gas Chromatography : It acts as a reference compound in gas chromatography, aiding in the calibration of analytical instruments and methods.

2. Biology

- Biological Membrane Studies : Its hydrophobic properties make it suitable for studying the effects on biological membranes, particularly in understanding membrane fluidity and permeability.

3. Medicine

- Drug Delivery Systems : Research has indicated potential applications in drug delivery systems, where its properties can enhance the solubility and bioavailability of certain drugs.

4. Environmental Science

- Biodegradation Studies : Investigations into the anaerobic biodegradation of this compound have shown its potential for methane production through microbial activity, highlighting its role in biogeochemical cycles.

Industrial Applications

This compound is utilized in various industrial contexts:

- Fuel Additive : It is employed as an additive to improve combustion efficiency in gasoline formulations.

- Industrial Solvent : The compound is used for cleaning and degreasing purposes due to its effectiveness at dissolving oils and greases.

Biodegradation Potential

A significant study focused on the anaerobic biodegradation of branched alkanes, including this compound, using production water from a high-temperature petroleum reservoir. Key findings included:

- Methanogenic Activity : The introduction of iso-C9 (which encompasses this compound) as a substrate resulted in substantial methane production over a period of 367 days.

- Microbial Community Analysis : The study revealed an enrichment of specific microbial groups such as Firmicutes and Methanothermobacter spp., indicating a syntrophic relationship conducive to methanogenesis.

Analytical Chemistry Applications

In analytical chemistry, this compound has been highlighted for its role in chiral separations. As one of the simplest chiral saturated hydrocarbons, it plays a crucial role in methodologies aimed at analyzing enantiomeric purity across various fields including pharmaceuticals and environmental sciences.

Mecanismo De Acción

The mechanism of action of 4-Methyloctane varies depending on its application:

Comparación Con Compuestos Similares

Structural and Physical Comparison with Similar Compounds

Structural Isomers and Homologs

4-Methyloctane belongs to the C₉H₂₀ alkane family, which includes multiple structural isomers. Key isomers and related compounds include:

Key Observations :

- Chirality : this compound is unique among its isomers due to its chiral center, influencing its interactions in biological systems and separation techniques .

Physical and Chromatographic Properties

Key Observations :

- The retention time of this compound in GC-MS is longer than that of 2,4-dimethylheptane and octane, reflecting its intermediate volatility .

- Mass spectral differences (e.g., higher m/z fragments in this compound) aid in distinguishing it from linear alkanes like octane .

Role as a Disease Biomarker

This compound has been implicated as a VOC biomarker in multiple diseases, with varying concentrations across conditions:

Key Observations :

- Specificity: While this compound is elevated in lung cancer, its presence in COPD and asthma limits its diagnostic specificity compared to compounds like benzene derivatives .

- Comparative Sensitivity : In bladder cancer, this compound (AUC = 0.787) outperforms 2-furaldehyde (AUC = 0.800), suggesting its utility in multi-marker panels .

Metabolic Pathways and Cellular Release

- Cancer Cells : this compound is released by lung cancer cell lines (CALU-1) alongside 2,4-dimethylheptane and trimethylhexanes, indicating shared pathways in lipid peroxidation or alkane synthesis .

- Microbial Interactions : Emitted by Pectobacterium strains during plant infection, similar to 2,4-dimethylheptene, suggesting microbial origin in some contexts .

Occurrence in Natural and Industrial Contexts

Natural Sources

Industrial and Environmental Presence

Actividad Biológica

4-Methyloctane, a branched alkane with the molecular formula and CAS number 2216-34-4, is of particular interest in various fields, including environmental science, toxicology, and biochemistry. This article delves into its biological activity, focusing on its biodegradation potential, interactions with biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 128.255 g/mol |

| Density | 0.7 ± 0.1 g/cm³ |

| Boiling Point | 141.6 ± 7.0 °C |

| Flash Point | 24.2 ± 11.4 °C |

| LogP | 5.35 |

Biodegradation Potential

Recent studies have highlighted the role of branched alkanes like this compound in methanogenic degradation processes. A significant investigation into the anaerobic biodegradation of branched alkanes was conducted using production water from a high-temperature petroleum reservoir. The study found that:

- Methanogenic Activity : The addition of iso-C9 (which includes this compound) as a substrate resulted in substantial methanogenesis over a period of 367 days. This indicates that microorganisms can effectively transform these compounds into methane through anaerobic pathways .

- Microbial Communities : Analysis revealed the enrichment of specific microbial groups such as Firmicutes and Methanothermobacter spp., suggesting a syntrophic relationship where acetate oxidation and methanogenesis occur concurrently .

Toxicological Insights

The biological activity of alkanes, including this compound, has been investigated concerning their toxicity and interaction with biological systems. Research suggests that:

- Structure-Activity Relationship : The toxicity of alkanes is often related to their molecular structure. Studies have employed quantitative structure-activity relationship (QSAR) methodologies to predict the toxicological profiles of various alkanes based on their chemical descriptors .

- Impact on Cancer Cells : In a separate study focusing on volatile organic compounds (VOCs), including this compound, it was observed that certain VOCs can influence cancer cell behavior, particularly in lung cancer models like Calu-6 cells. The presence of these compounds may correlate with increased oxidative stress and inflammatory responses in tumor microenvironments .

Case Studies

- Methanogenic Degradation Study :

- Cancer Cell Interaction Study :

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing 4-methyloctane in laboratory settings?

this compound (C₉H₂₀, CAS 2216-34-4) is typically synthesized via catalytic isomerization of linear alkanes or alkylation reactions using branched alkane precursors. Characterization involves:

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and identify isomers.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve branching patterns, with methyl groups appearing at δ ~0.8–1.5 ppm in ¹H NMR .

- Boiling Point and Density Measurements to compare with literature values (e.g., boiling point ~142–145°C for branched nonane isomers) .

Q. Which analytical techniques are most effective for distinguishing this compound from its structural isomers?

Advanced separation and spectral methods are critical:

- High-Resolution GC with polar capillary columns resolves isomers based on branching differences.

- Infrared (IR) Spectroscopy identifies C-H stretching modes (~2850–2960 cm⁻¹) and methyl group vibrations.

- Computational Modeling (e.g., molecular dynamics simulations) predicts thermodynamic stability and reactivity differences between isomers .

Advanced Research Questions

Q. How do researchers address contradictions in thermodynamic property predictions for this compound?

Discrepancies in properties like Henry’s Law constants or vapor pressure often arise from experimental outliers or modeling limitations. For example:

- Outlier Identification : In studies modeling nonane isomers, this compound was excluded due to anomalously low Henry’s Law constants, suggesting experimental error or unique solvation behavior .

- Model Refinement : Multi-variable regression (e.g., characteristic polynomial models) improves accuracy by incorporating structural descriptors like branching indices .

| Property | Reported Value | Outlier Status | Reference |

|---|---|---|---|

| Henry’s Law Constant | 0.2968 (raw) | Excluded | |

| Boiling Point | ~142–145°C | Consistent |

Q. What role does this compound play in isomer stability studies for branched alkanes?

As a branched C₉ alkane, this compound serves as a benchmark for:

- Thermodynamic Stability : Its lower melting point compared to linear alkanes highlights reduced van der Waals interactions due to branching.

- Combustion Kinetics : Branched alkanes like this compound exhibit slower autoignition rates, critical for fuel formulation studies .

Q. How should researchers resolve conflicting spectroscopic data for this compound in mixed-isomer systems?

- Data Triangulation : Combine GC-MS, NMR, and IR to cross-validate results. For example, overlapping GC peaks can be deconvoluted using retention indices and spectral libraries .

- Error Analysis : Quantify uncertainties in instrument calibration (e.g., ±0.1 ppm for NMR) and environmental factors (e.g., temperature fluctuations during GC runs) .

Q. Methodological Best Practices

- Experimental Design : Use control samples (e.g., linear octane) to isolate branching effects. Replicate measurements to account for instrumental variability .

- Data Presentation : Include raw data in appendices and processed data (e.g., regression outputs) in main texts. Use tables to compare isomer properties .

- Ethical Reporting : Disclose outliers explicitly and justify exclusions statistically (e.g., Grubbs’ test for outlier detection) .

Propiedades

IUPAC Name |

4-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-6-8-9(3)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIHOCMZJUJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862876 | |

| Record name | 4-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.83 [mmHg] | |

| Record name | 4-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2216-34-4 | |

| Record name | (±)-4-Methyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.